molecular formula C16H20N2O2 B14082757 N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide

N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide

Cat. No.: B14082757
M. Wt: 272.34 g/mol
InChI Key: JNNZBOHYWFDFBB-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide is a chemical compound with a complex structure that includes a cyclohexylidene ring and a benzohydrazide moiety

Preparation Methods

The synthesis of N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with 2-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effects .

Comparison with Similar Compounds

N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide can be compared with other similar compounds such as:

N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-methylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-11-6-4-5-7-14(11)15(20)18-17-12-8-13(19)10-16(2,3)9-12/h4-7H,8-10H2,1-3H3,(H,18,20)/b17-12+

InChI Key

JNNZBOHYWFDFBB-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/2\CC(=O)CC(C2)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C2CC(=O)CC(C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.